2-(2-Methyl-3-nitrophenyl)propan-1-ol
Description
2-(2-Methyl-3-nitrophenyl)propan-1-ol is a nitro-aromatic alcohol featuring a hydroxyl (-OH) group attached to a propanol backbone and a 2-methyl-3-nitrophenyl substituent. The nitro (-NO₂) and methyl (-CH₃) groups on the aromatic ring influence electronic properties, solubility, and reactivity, distinguishing it from aliphatic nitro alcohols and other aromatic derivatives.
Properties
IUPAC Name |
2-(2-methyl-3-nitrophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(6-12)9-4-3-5-10(8(9)2)11(13)14/h3-5,7,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFRUKOAGJPHBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-3-nitrophenyl)propan-1-ol typically involves the nitration of 2-methylphenylpropan-1-ol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-3-nitrophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) can be used.
Substitution: Halogenation can be carried out using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of 2-(2-Methyl-3-nitrophenyl)propan-1-one or 2-(2-Methyl-3-nitrophenyl)propanoic acid.
Reduction: Formation of 2-(2-Methyl-3-aminophenyl)propan-1-ol.
Substitution: Formation of halogenated derivatives such as 2-(2-Methyl-3-nitrophenyl)-4-chloropropan-1-ol.
Scientific Research Applications
2-(2-Methyl-3-nitrophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-3-nitrophenyl)propan-1-ol depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with biological targets. The molecular targets and pathways involved may include enzymes and receptors that interact with the nitro or hydroxyl groups, leading to various biological effects.
Comparison with Similar Compounds
Aromatic Amino/Methoxy Derivatives
Example Compounds :
- (R,S)-2-(3-Methoxyphenylamino)propan-1-ol (7)
- (R)- and (S)-2-(3-Methoxyphenylamino)propan-1-ol
Key Comparisons :
- Synthesis : These analogs are synthesized via LiAlH₄ reduction under nitrogen, achieving high yields (92–95%) . The absence of nitro groups in these compounds simplifies reduction steps compared to nitro-containing analogs.
- Structural Features: The methoxy (-OCH₃) and amino (-NH₂) substituents are electron-donating, enhancing solubility in polar solvents.
- Hydrogen Bonding: Both compound classes exhibit hydrogen bonding via -OH and amino groups, but nitro substituents may introduce additional dipole-dipole interactions.
Data Table :
Polyaromatic Propanol Derivatives
Example Compound :
- 3-[2-(9-Ethyl-9H-carbazol-3-yl)-6-methyl-3-quinolyl]propan-1-ol
Key Comparisons :
- Molecular Complexity: The carbazole-quinoline moiety introduces steric bulk and extended π-conjugation, significantly increasing molecular weight (394.50 g/mol) compared to the simpler phenyl-substituted target compound .
- Crystallography: The crystal structure of this compound reveals hydrogen-bonded dimers (R₂²(16) motif) and a monoclinic P2₁/c space group . Similar dimerization may occur in 2-(2-methyl-3-nitrophenyl)propan-1-ol, but the nitro group’s planarity could alter packing efficiency.
- Solubility : Larger aromatic systems reduce solubility in aqueous media, whereas the nitro and methyl groups in the target compound may balance hydrophilicity and lipophilicity.
Data Table :
Aliphatic Nitro Alcohols
Example Compound :
- 2-Methyl-2-nitro-1-propanol (CAS 76-39-1)
Key Comparisons :
- Toxicity: 2-Methyl-2-nitro-1-propanol exhibits moderate acute toxicity (rat LD₅₀ = 845–1480 mg/kg) and causes eye irritation but is non-genotoxic (Ames test negative) .
- Occupational Exposure Limits (OEL): For 2-nitro-1-propanol, an OEL of 0.8 ppm is recommended, extrapolated using uncertainty factors from aliphatic analogs like 2-nitropropane . Structural differences (aromatic vs. aliphatic nitro) necessitate caution in applying these limits directly to the target compound.
- Metabolism : Aliphatic nitro alcohols undergo oxidation or reduction pathways, whereas aromatic nitro groups may form reactive intermediates (e.g., nitroso derivatives), increasing toxicological risks.
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